molecular formula C21H20N2O4 B11297888 N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11297888
M. Wt: 364.4 g/mol
InChI Key: GIJMEKNWZLWVMC-UHFFFAOYSA-N
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Description

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a benzoxazine ring fused with a benzamide structure

Preparation Methods

The synthesis of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Groups: This step involves the alkylation of the benzoxazine ring with prop-2-en-1-yl halides.

    Coupling with Benzamide: The final step involves the coupling of the benzoxazine derivative with 4-(prop-2-en-1-yloxy)benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(prop-2-en-1-yloxy)benzamide can be compared with similar compounds such as:

    Benzoxazine Derivatives: These compounds share the benzoxazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzamide Derivatives: Compounds with a benzamide core but different substituents can exhibit different pharmacological activities.

    Allyl-Substituted Compounds: These compounds contain prop-2-en-1-yl groups, which can influence their reactivity and interactions.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C21H20N2O4/c1-3-11-23-18-13-16(7-10-19(18)27-14-20(23)24)22-21(25)15-5-8-17(9-6-15)26-12-4-2/h3-10,13H,1-2,11-12,14H2,(H,22,25)

InChI Key

GIJMEKNWZLWVMC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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